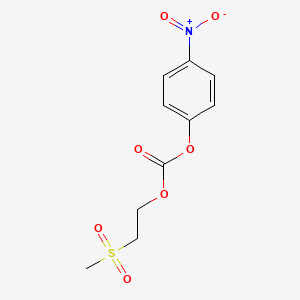

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

¹³C NMR (125 MHz, CDCl₃):

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1752 | ν(C=O, carbonate ester) |

| 1534, 1350 | νas(NO₂), νs(NO₂) |

| 1305, 1142 | νas(SO₂), νs(SO₂) |

| 1220 | ν(C-O-C, ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Propriétés

IUPAC Name |

2-methylsulfonylethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO7S/c1-19(15,16)7-6-17-10(12)18-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMVRASAASKOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201438 | |

| Record name | 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53298-30-9 | |

| Record name | Carbonic acid, 2-(methylsulfonyl)ethyl 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53298-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053298309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulphonyl)ethyl 4-nitrophenyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2BS2FG67P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dry dichloromethane (CH2Cl2) | Anhydrous conditions critical |

| Base | Pyridine or triethylamine | Neutralizes HCl, facilitates reaction |

| Temperature | 0 to 5 °C during addition; room temp for stirring | Controls reaction rate and selectivity |

| Molar ratio (alcohol:chloroformate) | 1:1 to 1:1.25 | Slight excess of chloroformate ensures full conversion |

| Reaction time | 12 to 24 hours | Monitored by TLC/HPLC |

| Work-up | Aqueous washes (NaHCO3, brine), drying | Removes impurities |

| Purification | Recrystallization or chromatography | Ensures high purity |

Representative Experimental Procedure (Adapted from Related Carbonate Syntheses)

- In a dry flask under nitrogen atmosphere, 2-(methylsulfonyl)ethanol (1.0 eq) is dissolved in dry dichloromethane (25 mL per 5 mmol substrate).

- Pyridine (1.5 eq) is added and the solution cooled to 0 °C.

- A solution of 4-nitrophenyl chloroformate (1.1 eq) in dichloromethane is added dropwise over 30 minutes with stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for 18–24 hours.

- After completion, water (10 mL) is added, and the organic layer is separated.

- The organic phase is washed twice with saturated sodium bicarbonate solution, once with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.

- The residue is purified by recrystallization from methanol/water or by silica gel chromatography using CH2Cl2/MeOH mixtures.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Use of 4-nitrophenyl chloroformate | Direct carbonate formation via nucleophilic substitution | High selectivity, mild conditions | Requires dry conditions, careful temperature control |

| Base choice | Pyridine vs triethylamine | Pyridine can act as catalyst/base | Triethylamine less toxic, easier to remove |

| Solvent | Dichloromethane preferred | Good solubility, inertness | Toxicity and environmental concerns |

| Temperature control | Low temperature during addition | Limits side reactions | Requires cooling equipment |

| Purification | Recrystallization or chromatography | High purity achievable | Time-consuming |

Notes on Alternative Approaches and Related Compounds

- Similar carbonate syntheses have been reported using other alcohols such as 2-tosylethanol or 2-(trimethylsilyl)ethyl alcohol reacting with 4-nitrophenyl chloroformate, demonstrating the versatility of this approach for preparing various 4-nitrophenyl carbonate derivatives.

- Industrial scale-up may involve continuous flow reactors to optimize yield and reproducibility, with careful control of temperature and stoichiometry to minimize side products.

- The use of bis(p-nitrophenyl)carbonate as an alternative reagent has been described for related carbamate syntheses, but for carbonate esters, 4-nitrophenyl chloroformate remains the reagent of choice due to its reactivity and ease of handling.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Starting materials | 2-(Methylsulfonyl)ethanol, 4-nitrophenyl chloroformate | Purity >98% recommended |

| Solvent | Dry dichloromethane | Anhydrous essential |

| Base | Pyridine or triethylamine | 1.5 eq typically |

| Temperature | 0–5 °C (addition), rt (stirring) | Controls reaction rate |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous washes, drying | Removes acid and impurities |

| Purification | Recrystallization or chromatography | Ensures product purity |

| Yield | Typically 70–90% | Dependent on scale and conditions |

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Chemistry

MESNP is widely used as a reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The nitrophenyl group can be replaced by other nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amino group under appropriate conditions.

These reactions facilitate the development of novel compounds, making MESNP an essential tool in synthetic organic chemistry .

Biochemistry

In biochemical research, MESNP plays a significant role due to its reactivity with biomolecules:

- Proteomics Research : It serves as a reagent for labeling proteins and peptides, aiding in the study of protein interactions and functions.

- Peptide Synthesis : MESNP acts as a protective group during peptide synthesis, which is critical for developing peptide-based drugs and vaccines .

Medicine

The compound has potential therapeutic applications:

- Drug Development : Its unique properties make it suitable for creating prodrugs that can be activated under specific physiological conditions.

- Thermostable Polymerase Modification : MESNP can modify thermostable polymerases, rendering them inactive until heated, which is beneficial for PCR applications. This modification ensures that enzymes remain stable during storage but become active when needed .

Industrial Applications

In industry, MESNP is utilized for:

- Agrochemicals : Its reactivity allows for the synthesis of various agrochemical compounds.

- Polymer Production : It serves as a building block for creating polymers with specific properties tailored for industrial applications .

Case Studies and Research Findings

- Biochemical Interactions : Studies have shown that MESNP effectively interacts with various biomolecules, elucidating its mechanism of action in biological systems. This research is crucial for assessing its utility in therapeutic applications.

- Synthesis of Peptide-Based Drugs : Research has demonstrated the successful use of MESNP in synthesizing peptide-based drugs that exhibit enhanced stability and bioavailability compared to traditional methods.

- PCR Applications : The modification of thermostable polymerases with MESNP has been documented to improve their functionality in PCR processes, showcasing its practical application in molecular biology .

Mécanisme D'action

The precise mechanism of action for 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate is not fully elucidated. it is postulated to function as a nucleophile, forming covalent bonds with electrophiles to facilitate the creation of novel products . The compound exhibits exceptional stability in highly acidic environments and maintains high polarity, enhancing its solubility in polar solvents . Additionally, it displays high base lability and resists hydrogenation without interfering with catalyst activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Methylsulphonyl)ethanol: Used in the synthesis of phenols from aryl fluorides.

4-Nitrophenyl chloroformate: A reagent used in the synthesis of carbamates and carbonates.

Uniqueness

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate is unique due to its combination of extreme acid stability, high base lability, and high polarity, which enhances its solubility in polar solvents . These properties make it a valuable reagent in various chemical reactions and applications across multiple disciplines .

Activité Biologique

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate, commonly referred to as MESNP, is an organic compound with significant applications in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural properties enable it to act as a versatile reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers. This article delves into the biological activity of MESNP, examining its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₁N₁O₇S

- Molecular Weight : 289.26 g/mol

- Melting Point : 100-103 °C

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 527.0 ± 50.0 °C at 760 mmHg

While the exact mechanism of action for MESNP remains to be fully elucidated, it is hypothesized to function primarily as a nucleophile. By forming covalent bonds with electrophiles, MESNP facilitates the synthesis of novel compounds through various organic reactions.

Proposed Mechanisms:

- Nucleophilic Attack : MESNP can engage in nucleophilic substitution reactions where it interacts with electrophilic centers in target molecules.

- Catalytic Activity : It has demonstrated catalytic properties in reactions such as the Diels-Alder reaction, enhancing reaction rates and product yields.

Biological Applications

MESNP's biological activity has been explored in several contexts:

Synthesis of Pharmaceuticals

- Peptide-Based Drugs : MESNP is utilized in the synthesis of peptide-based therapeutics, leveraging its ability to form stable linkages with amino acids.

- Vaccine Development : The compound has shown potential in vaccine formulation by acting as a coupling agent for antigens.

Research Findings

Several studies have highlighted the biological relevance of MESNP:

- Catalytic Reactions : In experiments involving organic reactions, MESNP has been shown to increase reaction efficiency significantly compared to traditional reagents .

- Stability Studies : Research indicates that MESNP maintains stability under acidic conditions while exhibiting high polarity, which enhances its solubility in polar solvents .

Case Studies

Toxicological Profile

The safety and toxicological profile of MESNP are crucial for its application in pharmaceuticals:

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-(methylsulfonyl)ethyl 4-nitrophenyl carbonate, and how are these characterized experimentally?

- Answer : The compound (CAS 53298-30-9) has a molecular formula of C₁₀H₁₁NO₇S (MW 289.26 g/mol). Key properties include:

- Melting point : 100–103°C

- Boiling point : 527.0±50.0°C at 760 mmHg

- Density : 1.5±0.1 g/cm³

- Flash point : 272.5±30.1°C .

- Characterization methods :

- NMR spectroscopy for structural confirmation (e.g., H-NMR to verify sulfonyl and carbonate groups).

- HPLC for purity assessment (≥95% purity criteria) .

- Safety : Handle in fume hoods due to potential decomposition at high temperatures.

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Answer : The compound is typically synthesized via nucleophilic substitution or carbonate coupling. For example:

- Step 1 : React 4-nitrophenyl chloroformate with 2-(methylsulfonyl)ethanol in anhydrous dichloromethane (DCM) under nitrogen.

- Step 2 : Use triethylamine (TEA) as a base to scavenge HCl.

- Critical conditions :

- Temperature : 0–5°C to minimize side reactions.

- Solvent purity : Anhydrous DCM to prevent hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. What is the kinetic behavior of this compound under fluoride-induced disassembly, and how is this analyzed?

- Answer : The carbonate group undergoes cleavage in the presence of fluoride ions (e.g., TBAF or KF). Key findings include:

- Rate constants : Determined via H-NMR or UV-Vis spectroscopy by tracking 4-nitrophenolate release (λ = 400 nm).

- Solvent effects :

| Solvent | Rate Constant (M⁻¹ min⁻¹) |

|---|---|

| THF | 38.5 ± 0.3 |

| Acetonitrile | 25.1 ± 0.2 |

| Water/THF (1:1) | <5.0 (limited solubility) |

- Mechanism : Fluoride attacks the silyl group (if present) or directly cleaves the carbonate via nucleophilic substitution .

Q. How does structural modification of the sulfonyl group influence the compound’s stability and reactivity in bioconjugation?

- Answer : Modifications (e.g., replacing methylsulfonyl with pyridinyldisulfanyl) alter reactivity:

- Thiol-reactive linkers : The 2-(pyridin-2-yldisulfanyl)ethyl variant (CAS 874302-76-8) enables disulfide bond formation with cysteine residues, monitored via HPLC-MS.

- Stability trade-offs : Bulkier substituents (e.g., methyldiphenylsilyl) reduce hydrolysis rates but increase steric hindrance in coupling reactions .

- Experimental validation : Compare half-lives in PBS (pH 7.4) at 25°C using LC-MS quantification .

Q. What are the applications of this compound in photocleavable protective group strategies?

- Answer : The carbonate serves as a UV-sensitive protective group:

- Photolysis conditions : Irradiation at 355 nm in THF or acetonitrile.

- Efficiency : >90% cleavage within 30 minutes (validated by H-NMR).

- Comparison : Similar to 2-(trimethylsilyl)ethyl carbonates but with enhanced water solubility due to the sulfonyl group .

- Methodological note : Optimize light intensity and solvent polarity to balance cleavage speed and product stability .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data on aqueous solubility?

- Issue : Some studies report limited water solubility , while others suggest moderate solubility in polar solvents .

- Resolution :

- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Modification strategies : Introduce PEGylated side chains (e.g., as in ) to enhance hydrophilicity without altering core reactivity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.